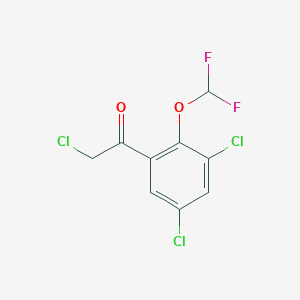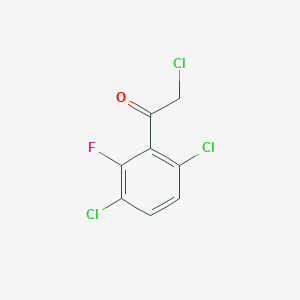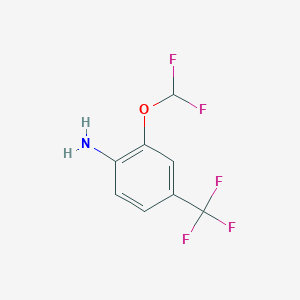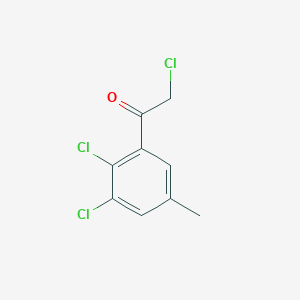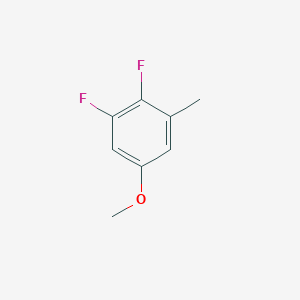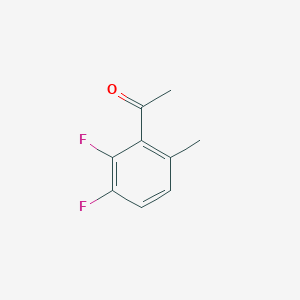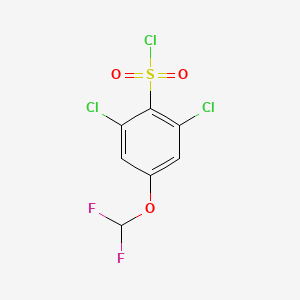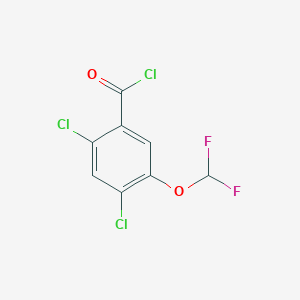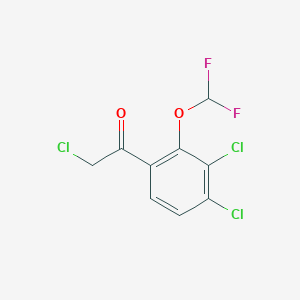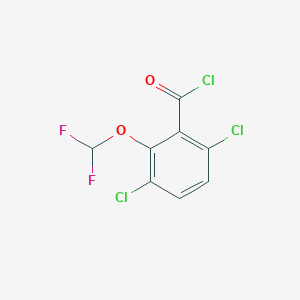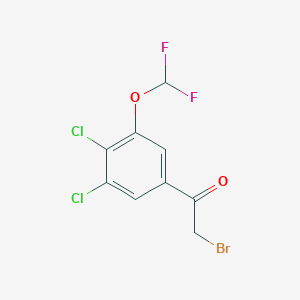![molecular formula C12H16BrNO6 B1411375 Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester CAS No. 1431509-31-7](/img/structure/B1411375.png)
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
概要
説明
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester is a complex organic compound with a unique structure that includes a brominated propanoic acid derivative and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester typically involves multiple steps:
Bromination: The starting material, 2-methylpropanoic acid, undergoes bromination to introduce the bromine atom at the alpha position.
Esterification: The brominated product is then esterified with 2,5-dioxo-1-pyrrolidinyl oxy group under acidic conditions to form the ester linkage.
Oxidation: The final step involves oxidation to introduce the oxoethyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted propanoic acid derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its brominated and ester functionalities make it a valuable building block for constructing diverse chemical structures.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of the pyrrolidinyl group is particularly interesting for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and polymers. Its reactivity and functional groups allow for the creation of materials with tailored properties.
作用機序
The mechanism by which propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The bromine atom and ester group are key functional sites that can participate in these interactions.
類似化合物との比較
Similar Compounds
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar in structure but lacks the pyrrolidinyl group.
Propanoic acid, 2-bromo-, methyl ester: A simpler structure with fewer functional groups.
Uniqueness
The uniqueness of propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester lies in its combination of brominated propanoic acid and pyrrolidinyl ester functionalities. This combination provides a distinct reactivity profile and potential for diverse applications in synthesis and medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO6/c1-11(2,13)9(17)19-12(3,4)10(18)20-14-7(15)5-6-8(14)16/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXPBBYXFVFGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON1C(=O)CCC1=O)OC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


